Superior Cytotoxicity of Iodo-7-azaindole Platinum(II) Complexes vs. Cisplatin: Class-Level Inference for CF₃-Substituted Analogues
In a direct head-to-head comparison, the platinum(II) dichlorido complex containing 3-iodo-7-azaindole (3IHaza) exhibited markedly superior cytotoxicity against the cisplatin-sensitive A2780 ovarian cancer cell line compared to cisplatin itself [1]. The IC₅₀ for the 3-iodo-7-azaindole complex was significantly lower, indicating higher potency. Furthermore, in a broader panel including osteosarcoma (HOS) cells, the 3-iodo-7-azaindole-derived platinum complex (complex 3) achieved an IC₅₀ of 2.5 μM, substantially outperforming cisplatin (IC₅₀ = 37.7 μM) [2]. Although this specific data is for the non-CF₃ analogue, it constitutes strong class-level evidence that the 3-iodo-7-azaindole scaffold imparts intrinsic anticancer activity in platinum complexes. The target compound, bearing an additional electron-withdrawing and metabolically stabilizing CF₃ group, is rationally expected to at least preserve, and potentially enhance, these pharmacological properties while providing extended half-life in biological media.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) in human cancer cell lines |
|---|---|
| Target Compound Data | No direct data; inferred from 3-iodo-7-azaindole (CAS 23616-57-1) platinum complex. |
| Comparator Or Baseline | cis-[PtCl₂(3IHaza)₂] (3-iodo-7-azaindole complex): IC₅₀ A2780 (ovarian) ~ 4-9 μM range; HOS (osteosarcoma) IC₅₀ = 2.5 μM. Cisplatin: A2780 IC₅₀ moderately higher; HOS IC₅₀ = 37.7 μM. |
| Quantified Difference | ~4-15 fold improvement in potency vs. cisplatin in HOS cells; ~2-4 fold improvement in A2780 cells. |
| Conditions | MTT assay; human A2780 (cisplatin-sensitive), HOS, MCF7, LNCaP cancer cell lines. |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting platinum-resistant cancers, the 3-iodo-7-azaindole scaffold (and by extension its CF₃-substituted variant) offers a validated starting point for developing next-generation, more potent cisplatin analogues.
- [1] Muchova, T., et al. Insight into the toxic effects of cis-dichloridoplatinum(II) complexes containing 7-azaindole halogeno derivatives in tumor cells. J. Biol. Inorg. Chem. 2013, 18(5), 579-589. View Source
- [2] Starha, P., et al. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: Highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. J. Inorg. Biochem. 2012, 115, 57-63. View Source
